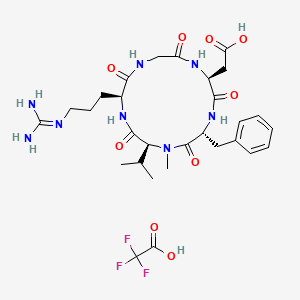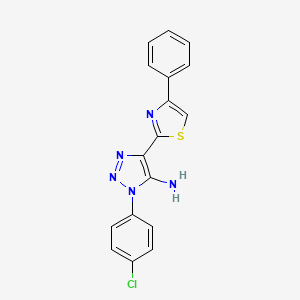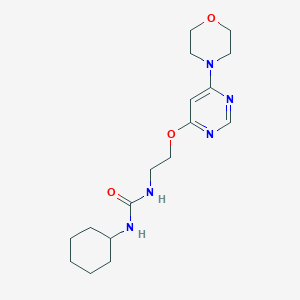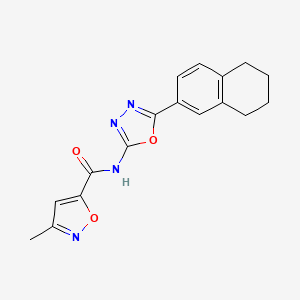![molecular formula C10H20Cl2N4S B2810463 5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride CAS No. 2138073-33-1](/img/structure/B2810463.png)
5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride, also known as AMPT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme tryptophan hydroxylase, which is responsible for the synthesis of serotonin. AMPT has been used to investigate the role of serotonin in various physiological and pathological processes, including mood disorders, addiction, and pain.
Aplicaciones Científicas De Investigación
Pesticidal Activities
One significant area of application involves the exploration of thiazole derivatives for their pesticidal activities. For instance, thiazole compounds have been synthesized and evaluated for their effectiveness against mosquito larvae (Culex pipiens pallens) and phytopathogenic fungi (Phytophthora capsici). Among these compounds, certain derivatives exhibited potent larvicidal and fungicidal activities, suggesting their potential as viable candidates for controlling mosquito populations and plant diseases (Choi et al., 2015).
Antimicrobial and Anti-Inflammatory Properties
Another field of application is the development of thiazole derivatives as antimicrobial and anti-inflammatory agents. Research has demonstrated the synthesis of novel thiazole compounds with significant antimicrobial activities against a variety of pathogens. For example, some 1,2,4-triazole derivatives have shown good to moderate activities against test microorganisms, indicating their potential for pharmaceutical applications (Bektaş et al., 2007). Furthermore, certain thiazole compounds have been evaluated for their anti-inflammatory and analgesic activities, with some showing promising results in comparison to standard drugs, highlighting their potential in the development of new therapeutic agents (Bhati & Kumar, 2008).
Antidiabetic Potential
Thiazole derivatives have also been investigated for their antidiabetic potential. A study focused on the synthesis of S-substituted acetamides derivatives of thiazole and their evaluation for enzyme inhibition activity revealed that most of these novel bi-heterocycles exhibited potent inhibitory potential against the studied enzyme, suggesting their utility as valuable anti-diabetic agents (Abbasi et al., 2020).
Anti-Cancer and Anti-Infective Agents
Additionally, thiazole clubbed with pyrazole derivatives have been synthesized and evaluated for their cytotoxic activities and potential as anti-infective agents. Some derivatives induced significant apoptosis in tested cells, and exhibited commendable antibacterial and antimalarial activities, indicating their potential in cancer therapy and infection control (Bansal et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is Tau-tubulin kinase 1 (TTBK1) . TTBK1 is a dual-specificity (serine/threonine and tyrosine) kinase belonging to the casein kinase 1 superfamily . It is a neuron-specific kinase that regulates tau phosphorylation .
Mode of Action
The compound interacts with TTBK1, a kinase that regulates tau phosphorylation . Hyperphosphorylation of tau is implicated in the pathogenesis of Alzheimer’s disease
Biochemical Pathways
The compound affects the biochemical pathway involving tau phosphorylation . TTBK1, the target of the compound, is known to regulate this pathway . Hyperphosphorylation of tau, which can be caused by overactivity of TTBK1, is implicated in the pathogenesis of Alzheimer’s disease .
Result of Action
The primary result of the compound’s action is the regulation of tau phosphorylation via inhibition of TTBK1 . This could potentially reduce the hyperphosphorylation of tau, which is implicated in the pathogenesis of Alzheimer’s disease .
Propiedades
IUPAC Name |
5-[(4-amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4S.2ClH/c1-7-5-14(3-2-9(7)11)6-8-4-13-10(12)15-8;;/h4,7,9H,2-3,5-6,11H2,1H3,(H2,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMKHFMLIRHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=CN=C(S2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2810382.png)


![1-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2810389.png)


![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2810393.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2810395.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2810398.png)

![2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2810401.png)
